molecular formula C11H22O B085765 10-Undecen-1-OL CAS No. 112-43-6

10-Undecen-1-OL

Cat. No. B085765
CAS RN: 112-43-6
M. Wt: 170.29 g/mol
InChI Key: GIEMHYCMBGELGY-UHFFFAOYSA-N
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Description

Introduction 10-Undecen-1-OL is a terminal olefinic alcohol used in the synthesis of polymers and other chemical compounds. It is characterized by a long hydrocarbon chain and a terminal double bond, which makes it a versatile monomer in polymer chemistry.

Synthesis Analysis 10-Undecen-1-OL can be synthesized through metallocene-catalyzed polymerization. This process allows for the creation of poly(10-undecene-1-ol)s with desired properties such as terminal double bonds, which are crucial for further chemical modifications and applications. Different catalysts and polymerization conditions lead to variations in the polymer's microstructure and properties (Schulze et al., 2010).

Molecular Structure Analysis The molecular structure of 10-Undecen-1-OL polymers can be varied by using different metallocene catalysts. These variations affect the polymer's thermal and physical properties. For example, atactic and isotactic-rich polymers exhibit different crystalline structures and melting points, which are critical for their application in various fields (Johannsen et al., 2011).

Chemical Reactions and Properties 10-Undecen-1-OL is reactive towards various chemical agents and conditions due to its terminal double bond and hydroxyl group. It participates in reactions such as copolymerization, which can be used to produce materials with enhanced properties like structural stability and functionalization for further chemical modifications (Huang et al., 2006).

Physical Properties Analysis The physical properties of poly(10-undecene-1-ol), such as thermal behavior and crystalline structure, are significantly influenced by the tacticity of the polymer. The thermal and crystalline behaviors are essential for determining the material's suitability for various applications, such as in nanocomposites or as macromonomers (Johannsen et al., 2011).

Chemical Properties Analysis The chemical properties of 10-Undecen-1-OL derivatives are essential for their reactivity and functionality in polymer chemistry. The presence of the hydroxyl and olefinic groups allows for various modifications and reactions, enabling the synthesis of a wide range of polymers and copolymers with tailored properties for specific applications. These modifications can significantly affect the polymers' physical, thermal, and mechanical properties, making 10-Undecen-1-OL a valuable monomer in material science (Schulze et al., 2011).

Scientific Research Applications

  • Polymer Synthesis and Modification :

    • It serves as a precursor for polar macromonomers in polymerization processes. For instance, Schulze et al. (2010) studied its use in metallocene-catalyzed polymerization to synthesize poly(10-undecene-1-ol)s with specific end group characteristics, useful for macromonomers (Schulze et al., 2010).
    • Aaltonen and Loefgren (1995) described an efficient method for preparing functional polyolefin copolymers of ethylene and 10-undecen-1-ol using a metallocene/methylaluminoxane catalyst (Aaltonen & Loefgren, 1995).
  • Catalysis and Reaction Kinetics :

    • Studies by Sahre et al. (2007) and (2009) focused on monitoring the metallocene-catalyzed copolymerization of propene with 10-undecene-1-ol using ATR-FTIR spectroscopy to obtain kinetic data (Sahre et al., 2007); (Sahre et al., 2009).
  • Material Science and Engineering :

    • Applications in creating polyethylene/montmorillonite nanocomposites with enhanced structural stability have been explored by Huang et al. (2006) (Huang, Yang, & Dong, 2006).
    • Investigations into the thermal and dielectric properties of ethylene/10-undecen-1-ol copolymers have been conducted to understand their structural characteristics (Viciosa et al., 2007).
  • Supercritical Fluids :

    • Research on the solubility of 10-undecen-1-ol in supercritical carbon dioxide, important for extraction and separation processes, was conducted by Lamba et al. (2016) (Lamba et al., 2016).
  • Surface Chemistry :

    • Zhong and Bernasek (2011) achieved direct UV photochemical functionalization of Si(111) with 10-undecen-1-ol, demonstrating its utility in creating monolayers with specific chemical properties (Zhong & Bernasek, 2011).

Safety And Hazards

10-Undecen-1-ol is combustible . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 10-Undecen-1-ol could involve further exploration of its use in the hydroesterificative polymerization of 10-undecen-1-ol . By varying palladium precursors and monophosphine ligands, poly (dodecyloate) with α methyl branching percentages ranging from 28 to 78% can be achieved .

properties

IUPAC Name

undec-10-en-1-ol
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2
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InChI Key

GIEMHYCMBGELGY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCO
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID4059419
Record name 10-Undecen-1-ol
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Molecular Weight

170.29 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid
Record name 10-Undecen-1-ol
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Boiling Point

132.00 to 133.00 °C. @ 15.00 mm Hg
Record name 10-Undecen-1-ol
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Solubility

44 mg/L @ 20 °C (exp)
Record name 10-Undecen-1-ol
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Product Name

10-Undecen-1-OL

CAS RN

112-43-6
Record name 10-Undecen-1-ol
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Melting Point

-2 °C
Record name 10-Undecen-1-ol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A mixture of undec-10-yn-1-ol (0.84 g, 5.0 mmol), quinoline (0.13 ml), Lindlar's catalyst (100 mg, 17% w/w) and EtOH (20 mL) was hydrogenated in a Parr apparatus at 50 psi of H2 for 1 h. The mixture was filtered through Celite, and the filtrate was concentrated in vacuo to dryness to give undec-10-en-1-ol (0.86 g, 100%) as a colorless oil, which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 5.78 (1H, m), 4.92 (2H, m), 3.61 (2H, t, J=6.6 Hz), 2.01 (2H, m), 1.53 (3H, m), 1.21–1.40 (12H, m); 13C NMR (75 MHz, CDCl3) δ 139.43, 114.31, 63.24, 34.00, 32.98, 29.74, 29.61, 29.31, 29.11, 25.92.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Lindlar's catalyst
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Undec-10-enal (84 g, 0.5 mol.), heptane (84 g, 100 wt. %, technical grade), and (ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium[bis((adamantane-1-carboxylate)] (45.9 mg, 0.05 mmol, 0.01 mol.%) were loaded altogether in a 300 ml autoclave equipped with a mechanical stirring device. Sealed autoclave was then purged under stirring with nitrogen (3 times 5 bars) and hydrogen (3 times 5 bars) before being pressurized to 10 bars hydrogen. It was then heated to 70° C. and hydrogen pressure was maintained to 10 bars during all the reaction to afford desired product with 90% selectivity. After complete reaction conversion (checked by both hydrogen consumption and GC), autoclave was cooled down to 25° C. It was then depressurized and purged with nitrogen (3 times 5 bars) and reaction mixture was then transferred to a round-bottomed flask and solvent was removed under vacuum. After initial flash distillation and further fractional distillation, undec-10-en-1-ol was obtained in 85% yield.
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium
Quantity
45.9 mg
Type
reactant
Reaction Step Two
Quantity
84 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,020
Citations
JH Babler, MJ Martin - The Journal of Organic Chemistry, 1977 - ACS Publications
Considerable attention has been focused in recent years on the possibility of utilizing noninsecticidal means of insect control. One particular development in this area has been the …
Number of citations: 26 pubs.acs.org
SY Lo, CP Folster, RP Harkins, RJ Anderson… - ACS …, 2022 - ACS Publications
… Herein, we report a strategy for novel polyketoester synthesis via Pd catalyzed 10-undecen-1-ol/CO copolymerization and 10-undecen-1-ol/1-hexene/CO terpolymerization, via …
Number of citations: 2 pubs.acs.org
G Nechifor, FM Păncescu, PC Albu, AR Grosu, O Oprea… - Membranes, 2021 - mdpi.com
… In this system, 1 g of 10–undecen–1–ol is then added. In another 800 mL vessel, the same … group, all experiments were duplicated using 10–undecen–1–ol as a control carrier. …
Number of citations: 9 www.mdpi.com
X Zhang, S Chen, H Li, Z Zhang, Y Lu… - Journal of Polymer …, 2005 - Wiley Online Library
… used for the copolymerization of ethylene with 10-undecen-1-ol. In comparison with the conventional … The incorporation of 10-undecen-1-ol into the copolymers and the properties of the …
Number of citations: 36 onlinelibrary.wiley.com
JD Sachs, RJ Anderson, IA Tonks - ACS Catalysis, 2023 - ACS Publications
… of tuning the regioselectivity of 10-undecen-1-ol hydroesterificative polymerization. Herein, … capable of branched-selective 10-undecen-1-ol hydroesterificative polymerization (Figure 1…
Number of citations: 0 pubs.acs.org
Y Huang, K Yang, JY Dong - Macromolecular rapid …, 2006 - Wiley Online Library
… 10-undecen-1-ol using OMMT-C has been investigated by varying the concentration of 10-undecen-1-ol … of ethylene or propylene with 10-undecen-1-ol have been extensively studied in …
Number of citations: 62 onlinelibrary.wiley.com
N Kawahara, S Kojoh, S Matsuo, H Kaneko… - Journal of Molecular …, 2005 - Elsevier
… The purpose of this study is to investigate the insertion reaction of 10-undecen-1-ol (Un-OH) protected with several kinds of trialkylaluminum (trimethylaluminum, triethylaluminum, tri-n-…
Number of citations: 19 www.sciencedirect.com
V Kotzabasakis, N Petzetakis… - Journal of Polymer …, 2009 - Wiley Online Library
… -1 and Octene-1 with 10-Undecen-1-ol The statistical copolymerization of tetradecene-1 with 10-undecen-1-ol and octene-1 with 10-undecen-1-ol was attempted using the metallocene …
Number of citations: 27 onlinelibrary.wiley.com
BC Xu, T Hu, JQ Wu, NH Hu, YS Li - Dalton Transactions, 2009 - pubs.rsc.org
… α-olefin 10-undecen-1-ol can be efficiently incorporated into polyethylene chains. 10-Undecen-1-ol … The MWs of the copolymers decreased with the increase of the 10-undecen-1-ol …
Number of citations: 29 pubs.rsc.org
LR Fonseca, JA Bergman, MR Kessler… - Macromolecular …, 2016 - Wiley Online Library
… , and hard elastomers.12, 19 10-undecen-1-ol can be obtained from castor oil or ricinoleic … In this paper, a diol from self-metathesis of 10-undecen-1-ol was synthesized to act as chain …
Number of citations: 13 onlinelibrary.wiley.com

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